Sodium propionate-3-13C is a stable isotope-labeled compound derived from sodium propionate, where the carbon atom at the third position of the propionate chain is replaced with the carbon-13 isotope. Its molecular formula is , and it has a molecular weight of approximately 96.060 g/mol. Sodium propionate is commonly used as a food preservative and in various biochemical applications due to its antifungal properties and ability to inhibit mold growth. The isotopic labeling with carbon-13 allows for enhanced tracking and analysis in metabolic studies and other scientific research applications .
The presence of the carbon-13 isotope allows researchers to trace these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into metabolic pathways and reaction mechanisms .
Sodium propionate exhibits several biological activities, particularly in relation to gut health. Upon ingestion, it converts to propionic acid, which has been shown to:
Research indicates that sodium propionate can also impact gut microbiota composition, promoting beneficial microbial populations while inhibiting harmful ones .
Sodium propionate-3-13C can be synthesized through several methods:
These methods ensure that the resulting compound maintains its isotopic integrity while being suitable for various applications in research .
Sodium propionate-3-13C has diverse applications across multiple fields:
Its stable isotope labeling makes it particularly valuable for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Studies involving sodium propionate-3-13C focus on its interactions within biological systems:
These studies are crucial for understanding the compound's broader implications in health and disease management .
Several compounds are structurally similar to sodium propionate-3-13C, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Propionate | C3H5NaO2 | Common food preservative with antifungal properties. |
Sodium Butyrate | C4H7NaO2 | Short-chain fatty acid involved in gut health. |
Sodium Acetate | C2H3NaO2 | Used as a buffering agent; smaller carbon chain. |
Sodium Valerate | C5H9NaO2 | Longer carbon chain; used in pharmaceuticals. |
Sodium propionate-3-13C stands out due to its specific isotopic labeling, which allows for detailed tracking in biochemical studies, unlike other similar compounds that do not have this feature .
Sodium propionate-3-¹³C is uniquely suited for dual detection via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In perfused rat heart studies, ¹³C NMR revealed TCA cycle intermediates such as succinate, malate, and aspartate when [3-¹³C]propionate was administered [2]. The labeled carbon’s positional specificity allows unambiguous identification of isotopomers, as propionate enters the TCA cycle via succinyl-CoA, producing singlet resonances in ¹³C NMR spectra [2]. By contrast, pyruvate-derived acetyl-CoA generates multiplet patterns due to combinatorial labeling in citrate and α-ketoglutarate [2].
Mass spectrometry complements NMR by quantifying isotopic enrichment in downstream metabolites. For example, gas chromatography-MS (GC-MS) can detect [2-¹³C]pyruvate and [3-¹³C]pyruvate derived from propionate’s conversion via malic enzyme activity [2]. This dual-method approach resolves ambiguities in fractional enrichment calculations, particularly when anaplerotic and oxidative fluxes overlap.
Table 1: Comparative Detection Limits of Sodium Propionate-3-¹³C via MS and NMR
Technique | Detection Limit (μmol/g) | Key Metabolites Identified |
---|---|---|
¹³C NMR | 0.5 | Succinate, malate, aspartate |
GC-MS | 0.1 | Pyruvate, acetyl-CoA |
The specificity of sodium propionate-3-¹³C has been validated against uniformly labeled [U-¹³C₃]propionate and [3-¹³C]lactate. In rat heart perfusions, [3-¹³C]propionate contributed 27% of the pyruvate pool available to pyruvate dehydrogenase (PDH), whereas [U-¹³C₃]propionate introduced combinatorial labeling that complicated isotopomer analysis [2]. By contrast, [3-¹³C]lactate primarily labels alanine and glutamate, bypassing propionate’s succinyl-CoA entry point [2].
Table 2: Tracer-Specific Metabolic Contributions
Tracer | % Pyruvate Pool Labeling | Key Pathway Entry Point |
---|---|---|
[3-¹³C]propionate | 27 | Succinyl-CoA |
[U-¹³C₃]propionate | 40 | Succinyl-CoA |
[3-¹³C]lactate | 12 | Pyruvate dehydrogenase |
These comparisons highlight sodium propionate-3-¹³C’s advantage in isolating anaplerotic fluxes from oxidative pathways. Its single-label design minimizes spectral overlap in NMR, enabling direct quantification of malate-to-pyruvate disposal rates [2].
Computational models reconciling experimental ¹³C NMR data with metabolic fluxes rely on isotopomer balancing. For sodium propionate-3-¹³C, the fractional enrichment ($$F_c$$) of acetyl-CoA entering the TCA cycle is derived from the equation:
$$
Fc = \frac{[2(\gamma + 1)^2 - 2Fc^2(\gamma + 1) - Fc^2 + (Fc^2)^2]}{2(\gamma + 1)^2}
$$
where $$\gamma$$ represents the ratio of anaplerotic to citrate synthase fluxes [2]. This model accurately predicted a 65% $$F_c$$ in hearts perfused with [3-¹³C]propionate, consistent with experimental observations [2].
Table 3: Key Parameters in Propionate Flux Modeling
Parameter | Description | Value in Rat Hearts |
---|---|---|
$$\gamma$$ | Anaplerotic/citrate synthase flux | 2.9 |
$$F_c$$ | Acetyl-CoA fractional enrichment | 0.65 |
PDH flux | Pyruvate dehydrogenase activity | 12 μmol/min/g |
These frameworks enable non-invasive assessment of metabolic disorders, such as methylmalonic aciduria, by tracking propionylcarnitine and methylmalonate accumulation [2].
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